molecular formula C6H6N4O B13113763 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine CAS No. 90237-27-7

6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine

Cat. No.: B13113763
CAS No.: 90237-27-7
M. Wt: 150.14 g/mol
InChI Key: WHEIYDRERDHWAQ-UHFFFAOYSA-N
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Description

6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazole-fused pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles . One common method includes the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Triazolo[4,5-b]pyrazine
  • 1,2,3-Triazolo[4,5-c]pyridazine
  • 1,2,3-Triazolo[4,5-d]pyridazine
  • 1,2,3-Triazolo[1,5-a]pyrazine

Uniqueness

6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other triazole-fused pyridazines .

Properties

CAS No.

90237-27-7

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

6-methoxytriazolo[1,5-b]pyridazine

InChI

InChI=1S/C6H6N4O/c1-11-6-3-2-5-4-7-9-10(5)8-6/h2-4H,1H3

InChI Key

WHEIYDRERDHWAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=CN=N2)C=C1

Origin of Product

United States

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